molecular formula C21H23N3O3S B2788819 N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide CAS No. 1009335-61-8

N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide

Cat. No.: B2788819
CAS No.: 1009335-61-8
M. Wt: 397.49
InChI Key: AVIKXBOTVFBZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound with a unique structure that includes a benzyl group, a methoxyethyl group, and a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkylating agent to form the thioxoimidazolidinone ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thioxoimidazolidinone intermediate.

    Addition of the Methoxyethyl Group: The methoxyethyl group is added via an alkylation reaction, using a suitable methoxyethyl halide.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or methoxyethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Benzyl halides, methoxyethyl halides, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different functional groups at the benzyl or methoxyethyl positions.

Scientific Research Applications

N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloro-N-(2-methoxyethyl)acetamide
  • N-benzyl-2-(ethylamino)acetamide
  • Phenoxy acetamide derivatives

Uniqueness

N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide is unique due to its thioxoimidazolidinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-[3-(2-methoxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-27-13-12-23-18(14-19(25)22-15-16-8-4-2-5-9-16)20(26)24(21(23)28)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIKXBOTVFBZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(=O)N(C1=S)C2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.